ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate
Description
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₁Cl₂NO₃ and a molecular weight of 264.10 g/mol (calculated from ). Its structure features a 1,2-oxazole core substituted with two chloromethyl groups at positions 4 and 5, and an ethyl ester at position 2. Key identifiers include the CAS number EN300-165419 and MDL number MFCD13183872 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its chloromethyl groups serve as reactive handles for further functionalization.
Properties
IUPAC Name |
ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-8(12)7-5(3-9)6(4-10)14-11-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXRECIBMBMIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CCl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with suitable partners, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl groups can yield a variety of substituted oxazoles, while oxidation or reduction can lead to changes in the oxidation state of the oxazole ring.
Scientific Research Applications
Organic Synthesis
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its chloromethyl groups can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives. This compound is often employed to synthesize bioactive molecules and pharmaceuticals due to its ability to undergo various chemical transformations.
Key Reactions:
- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.
- Cycloaddition Reactions: This compound can react with dipolarophiles to form more complex heterocycles.
- Oxidation/Reduction: The oxazole ring can be modified through oxidation or reduction processes.
Medicinal Chemistry
The potential therapeutic applications of this compound are noteworthy. Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. The mechanisms of action are believed to involve the inhibition of key enzymes or disruption of cellular processes by forming covalent bonds with nucleophilic sites on biomolecules.
Biological Activities:
- Antimicrobial Properties: Compounds derived from this oxazole have shown effectiveness against various pathogens.
- Anticancer Activity: Studies suggest that these derivatives may inhibit cancer cell proliferation through specific molecular interactions.
Materials Science
In materials science, this compound is investigated for its potential in developing novel materials with unique electronic and optical properties. The presence of both chloromethyl and carboxylate functional groups allows for modifications that can tailor material characteristics for specific applications.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated the use of this compound as a precursor in synthesizing a library of bioactive compounds. For instance, a study highlighted the conversion of this compound into various isoxazole derivatives that were evaluated for their insecticidal activity. The findings indicated promising results, suggesting potential applications in agrochemicals .
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of derivatives synthesized from this compound. The research revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. Mechanistic studies pointed towards the inhibition of cancer cell growth through specific enzyme interactions .
Comparison Table: Related Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| Ethyl 5-chloro-1,2-oxazole-3-carboxylate | Single chloromethyl group; different position | Antimicrobial agents |
| Ethyl 4-(chloromethyl)-1,2-oxazole-3-carboxylate | One chloromethyl group; similar functional group | Pharmaceuticals |
| Ethyl 4-(bromomethyl)-1,2-oxazole-3-carboxylate | Bromine instead of chlorine; different reactivity | Agrochemicals |
Mechanism of Action
The mechanism of action of ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with biological receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
Structural Differences :
- Substituents: Replaces the 4,5-bis(chloromethyl) groups with a cyano (CN) group at position 5 and a dihydro (partially saturated) oxazole ring.
- Molecular Formula: C₈H₁₀N₂O₃ (vs. C₁₀H₁₁Cl₂NO₃ for the target compound).
- Reactivity: The cyano group enhances electrophilicity for nucleophilic additions, whereas the chloromethyl groups in the target compound facilitate alkylation or cross-coupling reactions .
Toxicity and Stability :
- However, the cyano group may introduce metabolic liabilities (e.g., cyanide release under specific conditions).
Bis(Chloromethyl) Ether (BCME)
Structural Differences :
- A simple ether with two chloromethyl groups (Cl–CH₂–O–CH₂–Cl ) vs. the oxazole-ester scaffold of the target compound.
- Molecular Formula: C₂H₄Cl₂O (vs. C₁₀H₁₁Cl₂NO₃).
Chlorinated Benzene Derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane)
Structural Differences :
- Benzene rings vs. oxazole heterocycles.
- Chlorinated substituents vary (e.g., silane groups vs. ester functionalities).
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Toxicity Profile | Primary Applications |
|---|---|---|---|---|---|
| Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate | C₁₀H₁₁Cl₂NO₃ | 264.10 | Chloromethyl, ethyl ester | Moderate (reactive handles) | Medicinal chemistry intermediates |
| Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate | C₈H₁₀N₂O₃ | 182.18 | Cyano, dihydro | Low (cyanide risk) | Agrochemical precursors |
| Bis(Chloromethyl) Ether | C₂H₄Cl₂O | 114.96 | Chloromethyl ether | High (carcinogenic) | Historical solvent (now restricted) |
| Benzyl-(chloromethyl)-methoxy-methylsilane | C₁₀H₁₅ClO₂Si | 238.76 | Chloromethyl, silane, benzene | Variable (dependent on metabolism) | Specialty polymer synthesis |
Research Findings and Key Insights
Toxicity Considerations
- Chlorination generally increases toxicity in organic compounds by enhancing electrophilicity and bioactivity . While the target compound lacks the extreme carcinogenicity of BCME , its chloromethyl groups necessitate careful handling to avoid alkylation of biomolecules.
Stability and Degradation
- The oxazole ring in the target compound provides greater stability against hydrolysis compared to esters in aliphatic systems. However, chloromethyl groups may degrade under basic conditions, releasing HCl .
Biological Activity
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and potential applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by its oxazole ring and chloromethyl substituents. The compound can be synthesized through several methods that involve the reaction of appropriate precursors under controlled conditions. Its unique chemical structure allows for further modifications to enhance biological activity.
Pharmacological Properties
Research indicates that compounds related to oxazoles exhibit a wide range of biological activities, including:
- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In studies, derivatives of oxazole compounds have been tested for their inhibition zones against these pathogens, revealing significant antibacterial effects .
- Antifungal Activity : The compound has also demonstrated antifungal properties. For example, certain derivatives exhibited high efficacy against Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .
- Insecticidal Activity : this compound has been evaluated for its insecticidal properties. Studies have indicated that it can effectively target agricultural pests, making it a candidate for agrochemical applications .
Table 1: Biological Activity Summary
Detailed Findings
- Antimicrobial Studies : In a comprehensive review on oxazole derivatives, this compound was noted for its strong activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were measured in millimeters against various strains (Table 1) .
- Agrochemical Applications : Collaborations with agrochemical companies have led to the development of lead compounds based on this oxazole derivative. The compound's ability to act as an insecticide has been highlighted in several studies, showcasing its potential in pest management strategies .
- Cytotoxicity : Recent studies have indicated that derivatives of this compound possess cytotoxic effects against cancer cell lines. These findings suggest that the compound could be further explored for its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
